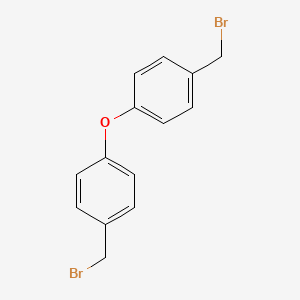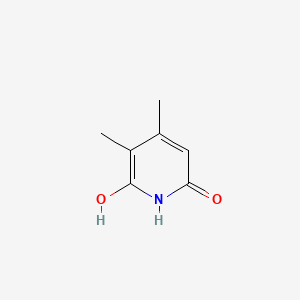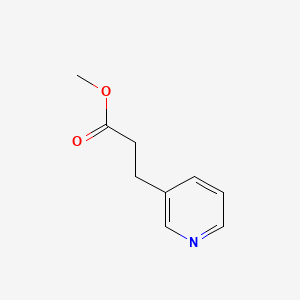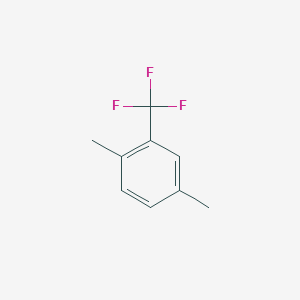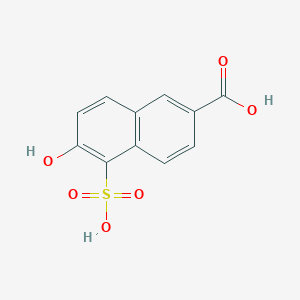![molecular formula C19H34N2O2 B1313149 [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 342807-58-3](/img/structure/B1313149.png)
[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests that it has a piperidine ring, which is a common motif in many pharmaceuticals, and a cyclooctene ring, which is a type of cycloalkene .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the attachment of the cyclooctene ring. The carbamate group could then be added through a reaction with an isocyanate .Molecular Structure Analysis
The molecule contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. It also has a cyclooctene ring, which is an eight-membered ring with one double bond, and a carbamate group, which consists of a carbonyl (C=O) group attached to an oxygen and an amine .Chemical Reactions Analysis
As a carbamate, this compound could undergo hydrolysis to form an amine and a carbon dioxide molecule. The double bond in the cyclooctene ring could potentially be used in reactions such as hydrogenation or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, carbamates are polar due to the presence of the carbonyl group, and may form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Properties
- The study of vandetanib's synthetic routes highlights the relevance of tert-butyl ester compounds in pharmaceutical manufacturing, showing the value of analyzing and optimizing synthetic routes for industrial production. The use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate in the synthesis underscores the importance of these compounds in creating more efficient and commercially viable manufacturing processes (W. Mi, 2015).
Environmental and Health Impact Studies
- Ethyl carbamate (EC) or urethane , a compound related to carbamic acid esters, is studied for its occurrence in foods and beverages and its potential health risks. The review discusses the mechanisms of ethyl carbamate formation, its detection, and strategies to mitigate its levels in food, which can offer insights into handling similar compounds safely and effectively (J. Weber & V. Sharypov, 2009).
Biodegradation and Environmental Fate
- Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) , a compound structurally related to tert-butyl esters, in soil and groundwater provides insights into the microbial degradation pathways and the environmental impact of fuel additives. This could be relevant for assessing the environmental persistence and degradation mechanisms of similar tert-butyl ester compounds (S. Thornton et al., 2020).
Chemical Modification and Application Potential
- A study on the chemical modification of xylan to produce biopolymer ethers and esters emphasizes the application potential of ester compounds in creating biopolymers with specific properties. This research suggests the versatility of carbamic acid tert-butyl esters in synthesizing materials with tailored properties for various applications, including drug delivery (K. Petzold-Welcke et al., 2014).
Direcciones Futuras
Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its activity in biological systems, given the presence of the piperidine ring and carbamate group .
: For more information, please refer to the relevant literature and resources.
Propiedades
IUPAC Name |
tert-butyl N-[1-[[(1E)-cycloocten-1-yl]methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-19(2,3)23-18(22)20-17-11-13-21(14-12-17)15-16-9-7-5-4-6-8-10-16/h9,17H,4-8,10-15H2,1-3H3,(H,20,22)/b16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPVOCBYJROQCF-CXUHLZMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CCCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C/C/2=C/CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)
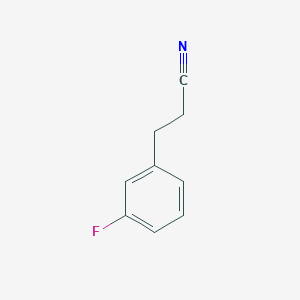
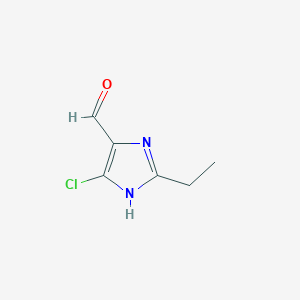
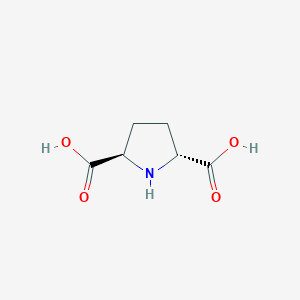
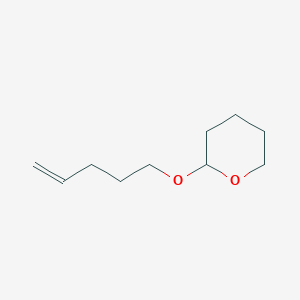
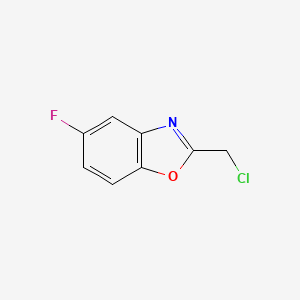
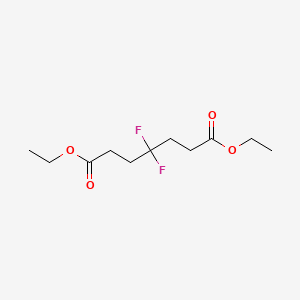
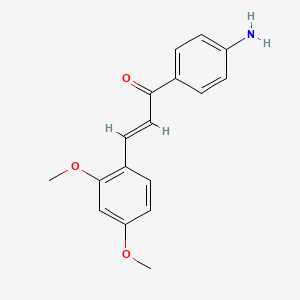
![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
